molecular formula C16H15F3N4O3S B2777485 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034588-09-3

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2777485
CAS RN: 2034588-09-3
M. Wt: 400.38
InChI Key: XMOATCMGKGHJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H15F3N4O3S and its molecular weight is 400.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Research has explored the reactions involving phenyl(trichloromethyl)carbinol with substituted thioureas, leading to the formation of various heterocyclic compounds including thiazolidinones, thiadiazinones, and others. These reactions emphasize the chemical versatility and potential of thiourea derivatives in synthesizing complex heterocycles with significant yields (Reeve & Coley, 1979). Additionally, advancements in microwave irradiation techniques have facilitated the synthesis of thiadiazol-2-yl urea derivatives, showcasing an efficient method for producing these compounds with satisfactory yields (Li & Chen, 2008).

Biological Activities

Studies have also highlighted the compound's fungicidal properties, with certain derivatives showing excellent activities against pathogens such as Rhizoctonia solani and Botrytis cinerea. These findings underline the potential of thiadiazol urea derivatives in developing new fungicides with specific modes of action (Song, Tan, & Wang, 2008). Furthermore, research on urease inhibition and antioxidant activities of thiadiazole derivatives reveals their promising applications in addressing oxidative stress and other biological targets, indicating a wide range of potential therapeutic and agricultural uses (Khan et al., 2010).

Crystal Structure Analysis

Crystallographic studies have been conducted to understand the structural attributes of thiadiazol urea derivatives. These studies provide insights into the molecular configurations, intramolecular hydrogen bonding, and intermolecular interactions, which are crucial for designing compounds with desired biological activities. For example, the crystal structure of certain derivatives showcases the planarity of the urea scaffold and its role in facilitating specific biological interactions (Shi, 2011).

properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3S/c1-22-13-8-7-12(9-14(13)23(2)27(22,25)26)21-15(24)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOATCMGKGHJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)urea

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